Diallylphenylphosphine

Description

The exact mass of the compound Diallylphenylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diallylphenylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diallylphenylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

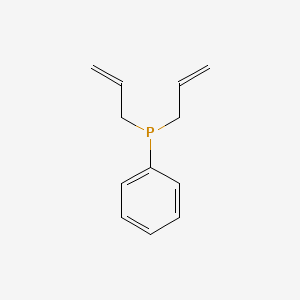

Structure

3D Structure

Properties

IUPAC Name |

phenyl-bis(prop-2-enyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIFDGDMWAZLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369901 | |

| Record name | Diallylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29949-75-5 | |

| Record name | Diallylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of Diallylphenylphosphine

An In-depth Technical Guide to Diallylphenylphosphine

Authored by Gemini, Senior Application Scientist

Introduction: Diallylphenylphosphine is a trivalent organophosphorus compound that holds a unique position in synthetic chemistry. As a tertiary phosphine, it embodies the classic nucleophilic and ligand characteristics of this class of molecules. However, the presence of two allyl groups introduces additional reactive sites, making it a versatile precursor for the synthesis of more complex phosphine ligands, particularly cyclic structures, which are of significant interest in homogeneous catalysis. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of diallylphenylphosphine, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Identification

Diallylphenylphosphine consists of a central phosphorus atom bonded to one phenyl group and two allyl (prop-2-enyl) groups. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its steric and electronic properties as a ligand.

Caption: Chemical structure of Diallylphenylphosphine.

Key Identifiers:

-

Chemical Name: Diallylphenylphosphine or Phenylbis(prop-2-en-1-yl)phosphane[1]

-

Molecular Weight: 190.22 g/mol [2]

Physicochemical Properties

The physical properties of diallylphenylphosphine are characteristic of a medium-sized organophosphine compound. It is a liquid under standard conditions and, like many tertiary phosphines, is susceptible to oxidation.

| Property | Value | Source(s) |

| Appearance | Liquid | [3] |

| Boiling Point | 127 °C at 14 mmHg | [2] |

| Density | 0.969 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.568 | [2] |

| Solubility | Soluble in most organic solvents. Insoluble in water. | [3] |

| Stability | Air and light sensitive. Prone to oxidation. | [3][4][5] |

Synthesis and Handling

General Synthesis Protocol

The synthesis of diallylphenylphosphine is typically achieved via a Grignard reaction. This standard organometallic approach involves the reaction of a dihalophosphine with an allyl Grignard reagent. The causality behind this choice is the high nucleophilicity of the Grignard reagent, which readily displaces the halide leaving groups on the phosphorus precursor.

Workflow: Synthesis of Diallylphenylphosphine

Caption: General workflow for the synthesis of Diallylphenylphosphine.

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of allyl bromide in anhydrous ether is added dropwise to initiate the formation of allylmagnesium bromide.

-

Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of dichlorophenylphosphine in anhydrous ether is added dropwise with vigorous stirring. The reaction is highly exothermic and addition must be controlled to maintain the temperature.

-

Quenching: After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure completion. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield diallylphenylphosphine as a liquid.[2]

Handling and Storage

Due to its sensitivity to atmospheric oxygen, diallylphenylphosphine must be handled and stored under an inert atmosphere (nitrogen or argon).[4][5] It is typically stored in a sealed container in a cool, dry, and dark place. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.[6]

Reactivity and Applications

The reactivity of diallylphenylphosphine is dominated by the chemistry of its phosphorus lone pair and the terminal double bonds of the allyl groups.

Reactivity at the Phosphorus Center

-

Ligand Coordination: The lone pair of electrons on the phosphorus atom makes diallylphenylphosphine a good Lewis base, allowing it to function as a monodentate ligand for various transition metals, such as palladium and nickel.[7][8] This coordination is fundamental to its application in homogeneous catalysis.

-

Oxidation: The phosphine is readily oxidized to diallylphenylphosphine oxide, particularly upon exposure to air or other oxidizing agents.[9] This is a common deactivation pathway for phosphine ligands and necessitates the use of inert atmosphere techniques in catalysis.

Caption: Reactivity pathways of the phosphorus center.

Reactivity of the Allyl Groups

The two terminal alkene functionalities make diallylphenylphosphine an important substrate for synthesizing cyclic phosphines via Ring-Closing Metathesis (RCM).

-

Ring-Closing Metathesis (RCM): In the presence of an appropriate catalyst (e.g., Schrock's molybdenum catalyst or Grubbs' ruthenium catalyst), the two allyl groups can undergo an intramolecular metathesis reaction to form a five-membered phosphorus-containing heterocycle (a phospholene) and ethylene as a byproduct.[10] The resulting cyclic phosphines often exhibit different steric and electronic properties compared to their acyclic precursors, which can be advantageous in catalysis. This transformation is a prime example of leveraging the dual reactivity of the molecule to build more complex and valuable ligand architectures.

Applications in Homogeneous Catalysis

While not as widely used as a direct ligand compared to more sterically demanding phosphines, diallylphenylphosphine serves as a crucial building block.

-

Precursor to Cyclic Phosphine Ligands: As described above, its most significant application is in the synthesis of cyclic phosphines via RCM.[10] These cyclic phosphines can then be used as ligands in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling.

-

Coordination Chemistry Studies: Diallylphenylphosphine and its derivatives are used to study the fundamental aspects of phosphine-metal coordination. For example, studies with nickel(0) have shown that the allyl groups can undergo rearrangement upon coordination, leading to the formation of unique dinuclear metal complexes.[7][8]

-

Palladium-Catalyzed Reactions: Phosphine ligands are essential in many palladium-catalyzed reactions, such as allylic alkylation.[11][12] While diallylphenylphosphine itself might be used, it is more common to find its derivatives or the cyclic phosphines derived from it employed in these transformations to impart specific selectivity.

Spectroscopic Characterization

The structure of diallylphenylphosphine can be unambiguously confirmed using standard spectroscopic techniques.

| Technique | Expected Characteristics |

| ³¹P NMR | A single resonance in the typical region for tertiary phosphines (approx. -15 to -25 ppm). The exact shift is solvent-dependent. |

| ¹H NMR | - Aromatic Protons: Multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the phenyl group. - Allyl Protons: Distinct signals for the CH₂ adjacent to phosphorus, the internal CH, and the terminal =CH₂ protons. Expect complex splitting patterns due to H-H and H-P coupling. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (~128-138 ppm), with the ipso-carbon showing a large C-P coupling constant. - Allyl Carbons: Signals for the three distinct carbons of the allyl group, each showing coupling to the phosphorus atom. |

| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the alkene (~1640 cm⁻¹), aromatic C=C stretching (~1435-1600 cm⁻¹), and P-C stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 190.22, along with characteristic fragmentation patterns. |

Conclusion

Diallylphenylphosphine is more than a simple tertiary phosphine; it is a bifunctional molecule whose value lies in the combined reactivity of its phosphorus center and its pendant allyl groups. While it can act as a straightforward monodentate ligand, its primary importance in modern synthetic chemistry is as a precursor for more elaborate ligand structures, especially phosphorus heterocycles, through powerful transformations like ring-closing metathesis. Understanding its properties, synthesis, and reactivity provides researchers with a valuable tool for ligand design and the development of novel catalytic systems.

References

-

PubChem. (n.d.). Diallylphenylphosphine. Retrieved from [Link]

-

Clem, M. L., et al. (2023). Nickel Complexes of Allyl and Vinyldiphenylphosphine. ACS Organic & Inorganic Au, 3(4), 217-222. Retrieved from [Link]

-

Guiry, P. J. (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis. The University of Liverpool Repository. Retrieved from [Link]

-

Navarro, O., et al. (2006). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 11(8), 609-644. Retrieved from [Link]

-

Barrow, H. R., et al. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Molecules, 27(3), 1059. Retrieved from [Link]

Sources

- 1. Diallylphenylphosphine | C12H15P | CID 2733416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIALLYLPHENYLPHOSPHINE | CAS: 29949-75-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. ALLYLDIPHENYLPHOSPHINE | 2741-38-0 [chemicalbook.com]

- 4. Diphenylphosphine CAS#: 829-85-6 [m.chemicalbook.com]

- 5. Diphenylphosphine | 829-85-6 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diallylphenylphosphine

This guide provides a comprehensive technical overview for the synthesis, characterization, and handling of diallylphenylphosphine, a versatile organophosphorus compound with applications in coordination chemistry and catalysis. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Diallylphenylphosphine

Diallylphenylphosphine is a tertiary phosphine that serves as a valuable ligand in transition metal catalysis. The presence of both a phenyl group and two allyl moieties allows for a unique combination of steric and electronic properties. The allyl groups, in particular, offer reactive sites for further functionalization or for participation in catalytic cycles, such as ring-closing metathesis. This guide will detail a reliable synthetic protocol for its preparation, methods for its characterization, critical safety information, and an overview of its applications.

Synthesis of Diallylphenylphosphine

The most common and efficient method for the synthesis of diallylphenylphosphine is the reaction of a Grignard reagent, specifically allylmagnesium bromide, with dichlorophenylphosphine. This nucleophilic substitution reaction is a standard method for the formation of carbon-phosphorus bonds.[1]

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the allyl carbanion from the Grignard reagent on the electrophilic phosphorus atom of dichlorophenylphosphine. Two equivalents of the Grignard reagent are required to replace both chlorine atoms.

Reaction Scheme:

Caption: Overall reaction for the synthesis of diallylphenylphosphine.

Experimental Protocol

This protocol details the synthesis of diallylphenylphosphine from dichlorophenylphosphine and allylmagnesium bromide. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium turnings | 24.31 | 5.35 g | 0.22 | |

| Allyl bromide | 120.98 | 26.6 g (19.4 mL) | 0.22 | |

| Dichlorophenylphosphine | 178.99 | 17.9 g (13.7 mL) | 0.10 | |

| Anhydrous diethyl ether | 74.12 | 300 mL | - | |

| Anhydrous tetrahydrofuran (THF) | 72.11 | 150 mL | - | |

| Saturated aq. NH4Cl solution | - | 100 mL | - | For quenching |

| Anhydrous sodium sulfate | 142.04 | - | - | For drying |

Equipment:

-

Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Schlenk line or glovebox for inert atmosphere operations.

-

Heating mantle.

-

Ice bath.

Procedure:

Step 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)

-

Activate the magnesium turnings in the flame-dried 500 mL three-necked flask under a stream of nitrogen.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of allyl bromide (26.6 g) in 100 mL of anhydrous diethyl ether.

-

Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction should start spontaneously, evidenced by gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting greyish solution is the allylmagnesium bromide reagent.

Step 2: Synthesis of Diallylphenylphosphine

-

Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of dichlorophenylphosphine (17.9 g) in 150 mL of anhydrous THF.

-

Add the dichlorophenylphosphine solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation. Collect the fraction boiling at 127 °C at 14 mmHg.[2]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of diallylphenylphosphine.

Characterization

The identity and purity of the synthesized diallylphenylphosphine can be confirmed by various spectroscopic methods.

Physical Properties:

| Property | Value |

| CAS Number | 29949-75-5[2] |

| Molecular Formula | C12H15P[3] |

| Molecular Weight | 190.22 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | 127 °C at 14 mmHg[2] |

| Density | 0.969 g/mL at 25 °C[2] |

Spectroscopic Data:

-

³¹P NMR (Proton Decoupled): The ³¹P NMR spectrum is the most definitive method for characterizing phosphines. Diallylphenylphosphine is expected to show a single resonance. The chemical shift for tertiary phosphines typically appears in a broad range. For analogous compounds like propyl-diphenylphosphine and dipropyl-phenylphosphine, the ³¹P NMR chemical shifts are -16.2 ppm and -25.7 ppm, respectively.[4] The chemical shift for diallylphenylphosphine will be in a similar region.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl and allyl protons. The phenyl protons will appear as a multiplet in the aromatic region (δ 7.2-7.6 ppm). The allyl protons will show a complex pattern with signals for the methylene protons adjacent to the phosphorus atom, the vinylic proton, and the terminal vinylic protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the phenyl and allyl carbons. The phenyl carbons will appear in the aromatic region (δ 128-140 ppm). The allyl carbons will show signals for the methylene carbon attached to phosphorus and the two vinylic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and vinylic groups, the C=C stretching of the allyl groups, and the P-C stretching vibrations.

Safety and Handling

Diallylphenylphosphine and its precursors are hazardous chemicals that must be handled with appropriate safety precautions.

-

Dichlorophenylphosphine: This compound is corrosive and reacts violently with water.[5] It is harmful if swallowed and causes severe skin burns and eye damage.[6]

-

Allyl Bromide: This is a flammable liquid and is toxic.[7]

-

Grignard Reagents: These are highly reactive and pyrophoric upon contact with air and moisture.

-

Diallylphenylphosphine: Tertiary phosphines are generally toxic and can be air-sensitive, often oxidizing to the corresponding phosphine oxide. It is recommended to handle diallylphenylphosphine under an inert atmosphere.[8]

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat.

-

Safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile).

All manipulations should be performed in a well-ventilated fume hood.[9] An emergency eyewash and safety shower must be readily accessible.[8]

Applications in Catalysis

Diallylphenylphosphine serves as a ligand in various transition metal-catalyzed reactions. Its unique structure allows it to influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and selectivity.

One notable application is in ring-closing metathesis (RCM) . The allyl groups of diallylphenylphosphine can undergo intramolecular RCM to form a cyclic phosphine. This transformation was achieved with high conversion using a Schrock molybdenum-based catalyst.[10] Cyclic phosphines are important ligands in catalysis due to their rigid structures, which can impart high selectivity in asymmetric reactions.

Furthermore, as a tertiary phosphine, diallylphenylphosphine can be employed as a ligand in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.[11]

Conclusion

This guide has provided a detailed protocol for the synthesis of diallylphenylphosphine via the Grignard reaction, along with comprehensive information on its characterization, safe handling, and applications in catalysis. The synthesis is straightforward but requires strict adherence to anhydrous and inert atmosphere techniques due to the reactivity of the reagents involved. Diallylphenylphosphine is a valuable building block for the synthesis of more complex phosphine ligands and has demonstrated utility in catalytic transformations, highlighting its importance for the synthetic chemistry community.

References

- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437.

- Google Patents. (n.d.). CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.

- Google Patents. (n.d.). CN103044485A - Method for preparing high-purity phenyl phosphine.

- Graz University of Technology. (2024). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands.

-

Magritek. (2021). Characterizing SPHOS by 1H, 13C and 31P NMR. Retrieved from [Link]

- Organic Syntheses. (n.d.). 6-Chloro-1-hexene. Organic Syntheses Procedure, Coll. Vol. 9, p.184 (1998); Vol. 72, p.163 (1995).

-

PubChem. (n.d.). Diallylphenylphosphine. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Table of Contents. Dalton Transactions.

- Tukacs, J. M., et al. (2012). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Green Chemistry, 14(7), 2057-2065.

-

University of Liverpool Repository. (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. DIALLYLPHENYLPHOSPHINE | CAS: 29949-75-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. PubChemLite - Diallylphenylphosphine (C12H15P) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Diallylphenylphosphine (CAS: 29949-75-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diallylphenylphosphine is a trivalent organophosphorus compound featuring a phenyl group and two allyl groups attached to a central phosphorus atom. This unique structure imparts valuable properties, making it a versatile ligand and synthetic intermediate in various chemical transformations. Its applications are most prominent in the field of homogeneous catalysis, where it serves as a ligand for transition metals like palladium, influencing the selectivity and efficiency of cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its properties, synthesis, handling, and key applications, designed to equip researchers with the technical knowledge required for its effective use.

Physicochemical and Safety Profile

Diallylphenylphosphine is a colorless liquid that is pyrophoric, meaning it can ignite spontaneously upon contact with air.[3] This critical characteristic dictates stringent handling and storage procedures. It is essential to work under an inert atmosphere (e.g., argon or nitrogen) at all times.

Table 1: Physicochemical Properties of Diallylphenylphosphine

| Property | Value | Source(s) |

| CAS Number | 29949-75-5 | [4] |

| Molecular Formula | C₁₂H₁₅P | [4] |

| Molecular Weight | 190.22 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Density | 0.969 g/mL at 25°C | [4] |

| Boiling Point | 127°C at 14 mmHg | [4][5] |

| Refractive Index (n20/D) | 1.568 | [4] |

| InChI Key | NDIFDGDMWAZLDH-UHFFFAOYSA-N | [3][4] |

Safety and Handling:

-

Hazard Statements: H250 (Catches fire spontaneously if exposed to air), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures:

-

First Aid: In case of skin contact, immerse the affected area in cool water or wrap in wet bandages.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[7] In all cases of exposure, seek immediate medical attention.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., argon).[8] Keep away from oxidizing agents and moisture.

Synthesis and Purification

The most common and effective method for synthesizing diallylphenylphosphine is through the reaction of a dihalophenylphosphine, typically dichlorophenylphosphine (PhPCl₂), with an allyl-Grignard reagent, such as allylmagnesium bromide.[9]

Causality in Experimental Design:

The choice of a Grignard reagent is predicated on its high nucleophilicity, which is necessary to displace both chloride ions from the phosphorus center. The reaction must be conducted under strictly anhydrous and anaerobic conditions. The presence of water or oxygen would lead to the rapid decomposition of the Grignard reagent and the oxidation of the final phosphine product, respectively. Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and effectively solvate the Grignard reagent.[10]

Detailed Experimental Protocol: Synthesis of Diallylphenylphosphine

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.

-

Grignard Reagent Preparation (if not commercially available): In a separate flask, prepare allylmagnesium bromide by slowly adding allyl bromide to magnesium turnings in anhydrous diethyl ether.[11] The reaction is exothermic and should be controlled with an ice bath to prevent the Wurtz coupling side-reaction that forms 1,5-hexadiene.[11]

-

Reaction: Charge the main reaction flask with a solution of dichlorophenylphosphine in anhydrous diethyl ether. Cool the flask to 0°C using an ice bath.

-

Addition: Add the prepared allylmagnesium bromide solution dropwise to the stirred dichlorophenylphosphine solution over 1-2 hours. The stoichiometry is critical; at least two equivalents of the Grignard reagent are required per equivalent of dichlorophenylphosphine.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This step neutralizes any unreacted Grignard reagent and hydrolyzes magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous layer two more times with diethyl ether.

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure diallylphenylphosphine.[4]

Spectroscopic Characterization

Verifying the identity and purity of the synthesized diallylphenylphosphine is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. The presence of a phosphorus atom (³¹P, 100% natural abundance) provides a unique and definitive spectroscopic handle.[12]

Table 2: Expected NMR Spectroscopic Data (Solvent: CDCl₃)

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Features and Couplings (J) |

| ³¹P NMR | -15 to -20 | A singlet in a proton-decoupled spectrum is characteristic of a trialkyl/aryl phosphine of this type. |

| ¹H NMR | 7.2 - 7.6 | Multiplet, aromatic protons (C₆H₅). |

| 5.6 - 5.9 | Multiplet, internal alkene proton (-CH=CH₂). | |

| 4.9 - 5.2 | Multiplet, terminal alkene protons (=CH₂). | |

| 2.5 - 2.8 | Doublet of doublets, methylene protons adjacent to phosphorus (P-CH₂-). Shows coupling to both ³¹P and adjacent vinyl protons. | |

| ¹³C NMR | 135 - 140 | Aromatic quaternary carbon attached to P (doublet due to J(C-P)). |

| 128 - 133 | Aromatic CH carbons (may show smaller C-P couplings). | |

| 134 - 138 | Internal alkene carbon (-CH=). | |

| 116 - 119 | Terminal alkene carbon (=CH₂). | |

| 32 - 36 | Methylene carbon (P-CH₂-), shows a large one-bond coupling to phosphorus, ¹J(C-P). |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

The large one-bond and two-bond C-P and H-P coupling constants are definitive indicators of the molecule's structure.[12] ³¹P NMR is particularly crucial; a single peak in the expected region confirms the presence of a single phosphine species, while the absence of peaks around +25 to +40 ppm indicates no significant oxidation to the corresponding phosphine oxide has occurred.[13]

Key Reactions and Applications in Catalysis

The utility of diallylphenylphosphine stems from the reactivity of both the phosphorus lone pair and the terminal allyl groups.

Ligand in Homogeneous Catalysis

The phosphorus atom's lone pair of electrons can be donated to a transition metal center, making diallylphenylphosphine an effective ligand. Phosphine ligands are crucial in many catalytic cycles, as their electronic and steric properties can be tuned to control the activity and selectivity of the metal catalyst.[14] Diallylphenylphosphine is considered a moderately bulky, electron-rich ligand.

It finds application in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[2] In these cycles, the phosphine ligand stabilizes the active Pd(0) species, facilitates the oxidative addition step, and influences the rate of reductive elimination to release the final product.

Ring-Closing Metathesis (RCM)

The two allyl groups on diallylphenylphosphine can undergo intramolecular ring-closing metathesis (RCM) using catalysts like Schrock's molybdenum catalyst. This reaction forms a five-membered phosphorus-containing heterocycle, 1-phenyl-1-phosphacyclopent-3-ene, and releases ethylene.[15] This provides a pathway to cyclic phosphines, which are themselves valuable ligands with more rigid backbones.

Oxidation and Chalcogenation

Like other tertiary phosphines, diallylphenylphosphine is readily oxidized to diallylphenylphosphine oxide, often just by exposure to air. It can also react with sulfur or selenium to form the corresponding sulfide and selenide. These reactions are often used to protect the phosphine during other chemical transformations on the molecule.[16]

Conclusion

Diallylphenylphosphine is a valuable organophosphorus reagent with significant applications, particularly as a ligand in transition-metal catalysis. Its synthesis, while straightforward, requires rigorous adherence to anaerobic and anhydrous techniques due to its pyrophoric nature. A thorough understanding of its properties, spectroscopic signatures, and reactivity is essential for its safe and effective application in research and development, empowering scientists to leverage its unique characteristics for the synthesis of complex molecules and novel materials.

References

- Gelest, Inc. (2016).

- FINETECH INDUSTRY LIMITED. DIALLYLPHENYLPHOSPHINE | CAS: 29949-75-5.

- Fisher Scientific. (2009).

- Ereztech. CAS Number 29949-75-5.

- BLD Pharmatech.

- Aromsyn Co.,Ltd.. 29949-75-5 | Diallylphenylphosphine.

- Sigma-Aldrich. (2025).

- Schlatzer, T., Bieber, M., Pontesegger, N., et al. (2024). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands.

- The Royal Society of Chemistry.

- The University of Liverpool Repository.

- Łastawiecka, E., Flis, A., Stankevič, M., et al. (2018). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles.

- JEOL. (Undated). Analysis of Phosphorus Compounds by Triple Resonance NMR. NM230005E.

- ResearchGate. Reaction of diphenylphosphine oxide with N‐aryl aldimines.

- BenchChem. (2025). Application Notes: The Role of Diphenyl(m-tolyl)

- Organic Syntheses. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Org. Synth. 2024, 101, 423-437.

- OpenChem Hub via YouTube. (2024). Ligand design for cross-couplings: phosphines.

- Organic Syntheses.

- Wikipedia. Allylmagnesium bromide.

- Science of Synthesis. (2005). Allylic Grignard reagents. Thieme.

Sources

- 1. 29949-75-5 | Diallylphenylphosphine - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS Number 29949-75-5 - Ereztech [ereztech.com]

- 4. DIALLYLPHENYLPHOSPHINE | CAS: 29949-75-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 6. gelest.com [gelest.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 12. jeol.com [jeol.com]

- 13. rsc.org [rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Diallylphenylphosphine for Research and Development

Preamble: Navigating Chemical Safety with Scientific Rigor

In the landscape of innovative chemical synthesis and drug development, the introduction of novel reagents is a constant. Diallylphenylphosphine, a valuable organophosphine ligand, represents such a compound where comprehensive, peer-reviewed safety data is not yet broadly available. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that the absence of specific data necessitates a more rigorous, principle-based approach to safety. As your Senior Application Scientist, I will not merely list procedures; I will elucidate the chemical reasoning behind them, empowering you to make informed safety decisions. This document synthesizes field-proven insights with established safety protocols for analogous compounds, ensuring a self-validating system of laboratory practice.

Hazard Identification and Proactive Risk Assessment

Diallylphenylphosphine's specific toxicological and physical hazard profile is not extensively documented. Therefore, a conservative risk assessment must be performed by extrapolating data from structurally similar organophosphines, such as diphenylphosphine and allyldiphenylphosphine. The primary hazards are anticipated to be significant and demand stringent control measures.

Anticipated Hazard Profile:

| Hazard Category | Anticipated Risk | Rationale and Causality |

| Pyrophoricity & Air Sensitivity | High | Organophosphines, particularly those with alkyl or allyl groups, are susceptible to rapid oxidation in air. This can be highly exothermic, leading to spontaneous ignition (pyrophoricity). Diallylphenylphosphine should be presumed pyrophoric.[1][2] |

| Skin Corrosion/Irritation | High | Analogous phosphines are classified as causing skin irritation or severe burns.[2][3] Direct contact can lead to chemical burns. |

| Eye Damage/Irritation | High | Causes serious eye irritation or severe eye damage.[2][3][4] The consequences of eye contact can be irreversible. |

| Inhalation Toxicity | Moderate to High | May cause respiratory irritation.[2][4] Many phosphines have a pungent, unpleasant odor ("stench") and can be harmful if inhaled.[5] |

| Reactivity | High | Reacts vigorously with oxidizing agents.[2][6] Contact with water may generate flammable or noxious gases.[7] |

Logical Framework for Handling Chemicals with Undetermined Hazards

The following diagram illustrates the decision-making process that should be adopted when approaching a reagent like diallylphenylphosphine.

Caption: Risk assessment workflow for diallylphenylphosphine.

Mandatory Engineering Controls: Isolating the Hazard

Given the presumed pyrophoric and air-sensitive nature of diallylphenylphosphine, it is imperative to handle it exclusively within a controlled, inert atmosphere.

-

Glovebox: This is the preferred method for all manipulations, including weighing, dispensing, and preparing solutions. The glovebox atmosphere should be maintained with low levels of oxygen and moisture (<1 ppm).

-

Schlenk Line: For laboratories not equipped with a glovebox, a well-maintained Schlenk line is the minimum acceptable engineering control. This allows for manipulations under a positive pressure of an inert gas (e.g., argon or nitrogen). All glassware must be rigorously dried and purged before use.

-

Fume Hood: All operations, even those conducted on a Schlenk line, must be performed inside a certified chemical fume hood to contain any potential vapors or fumes in the event of a breach of the inert atmosphere. Ensure the sash is kept as low as possible.

Typical Schlenk Line Setup for Inert Atmosphere Operations

The diagram below outlines a standard Schlenk line configuration for safely handling air-sensitive reagents.

Caption: Diagram of a Schlenk line for inert atmosphere chemistry.

Personal Protective Equipment (PPE): The Last Line of Defense

A multi-layered PPE strategy is non-negotiable. Standard laboratory attire is insufficient.

| PPE Category | Specification | Rationale |

| Hand Protection | Required: Flame-retardant (FR) gloves worn over nitrile gloves. Recommended: Heavy-duty butyl or neoprene gloves for spill cleanup. | The outer FR glove provides protection against flash fires. The inner nitrile glove offers chemical resistance. Double-gloving is a prudent measure.[4][6] |

| Eye & Face Protection | Required: Chemical safety goggles that meet ANSI Z87.1 standards. Mandatory: A full-face shield worn over safety goggles. | Protects against splashes and potential rapid reactions. A face shield is critical to protect the entire face.[5][8] |

| Body Protection | Required: A flame-retardant (FR) laboratory coat. | Essential protection in case the compound ignites upon accidental exposure to air. |

| Footwear | Required: Closed-toe shoes, preferably made of leather or other non-porous material. | Protects feet from spills. |

Core Protocols: Storage and Handling

Adherence to strict, methodical protocols is the cornerstone of safety when working with reactive compounds.

Storage Protocol

-

Inert Atmosphere: Diallylphenylphosphine must be stored in a tightly sealed container, such as a Sure/Seal™ bottle, under a positive pressure of an inert gas.[1][2]

-

Location: Store in a dedicated, well-ventilated, cool, and dry location designated for reactive reagents.[6]

-

Segregation: Store away from all oxidizing agents, acids, and combustible materials.[2][6]

-

Temperature: Avoid heat sources. Storage in a refrigerator rated for flammable materials is recommended.

-

Secondary Containment: The primary container should be placed within a larger, chemically resistant secondary container.

Step-by-Step Handling Protocol: Liquid Transfer via Syringe

This protocol assumes the use of a Schlenk line and standard syringe techniques.

-

Preparation: Ensure all glassware is oven-dried, assembled while hot, and allowed to cool under vacuum before being filled with inert gas.

-

Purging: Purge a clean, dry syringe of appropriate size with inert gas at least 3-5 times. To do this, draw inert gas from a balloon or a gas line into the syringe and expel it into the fume hood.

-

Equilibration: Puncture the septum of the diallylphenylphosphine bottle with the inert gas-filled syringe needle. Ensure the needle tip is in the headspace, not the liquid.

-

Pressure Equalization: Gently draw some headspace gas into the syringe and then inject it back into the bottle. Repeat this process a few times to equalize the pressure. This prevents the liquid from being forced out when you attempt to draw it.

-

Withdrawal: Carefully lower the needle tip below the surface of the liquid and slowly withdraw the desired volume. It is often helpful to pull a small amount of inert gas into the syringe after the liquid to create a gas buffer.

-

Transfer: Swiftly and carefully transfer the syringe to the reaction vessel, puncturing the septum of the reaction flask.

-

Dispensing: Inject the liquid into the reaction flask, followed by the inert gas buffer to ensure all the reagent is transferred.

-

Quenching: Immediately rinse the syringe by drawing up and expelling an appropriate inert solvent (e.g., anhydrous toluene or hexane) multiple times. This should be done into a separate flask containing a quenching agent like isopropanol. Finally, disassemble and wash the syringe.

Workflow for Safe Transfer of Air-Sensitive Liquids

Caption: Step-by-step workflow for the safe transfer of diallylphenylphosphine.

Emergency Response Protocols

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before handling the chemical.

Spill Response

-

Small Spill (<100 mL, contained in fume hood):

-

Alert all personnel in the immediate area.

-

If there is any sign of ignition, activate the fire alarm and evacuate.

-

If no ignition, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or Met-L-X absorbent. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS like paper towels.

-

Using non-sparking tools, carefully scoop the absorbed material into a dry, sealable container.

-

Decontaminate the area with a solvent like toluene, followed by isopropanol, and then soap and water.

-

Label the container as hazardous waste and arrange for disposal.[9][10][11]

-

-

Large Spill (>100 mL or outside of a fume hood):

-

Activate the fire alarm and evacuate the laboratory immediately.

-

Call emergency services (911) and your institution's environmental health and safety (EHS) office.[12]

-

Provide the exact location and name of the chemical.

-

Do not attempt to clean up a large spill yourself.

-

Emergency Decision Tree for Chemical Spills

Caption: Decision-making guide for diallylphenylphosphine spills.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Waste Disposal

All materials contaminated with diallylphenylphosphine, including empty containers, used syringes, absorbent materials, and contaminated PPE, must be treated as hazardous waste.

-

Quenching (for experts only): Small residual amounts of the phosphine in reaction flasks can be cautiously quenched by slow, dropwise addition of a solution of an alcohol (like isopropanol) in an inert solvent under an inert atmosphere. This is a highly exothermic reaction and should only be performed by experienced personnel behind a blast shield.

-

Collection: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal: All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[13][14] Do not pour any diallylphenylphosphine waste down the drain.

References

-

DIPHENYLPHOSPHINE Safety Data Sheet. Gelest, Inc. [Link]

-

Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. PubMed Central. [Link]

-

Standard Operating Procedure for Diphenylphosphine. University of Georgia Office of Research. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

SAFETY DATA SHEET - Diphenylphosphine. Fisher Scientific. [Link]

-

Personal Protective Equipment for Pesticide Handlers. US EPA. [Link]

-

5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

-

Chemical Spill Procedures. Princeton University EHS. [Link]

-

Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]

-

Chapter 5: Chemical Spill Procedures. University of Mary Washington Emergency Management and Safety. [Link]

-

Chemical Spill Procedures. University of Toronto EHS. [Link]

-

Evaluating Hazardous Materials for NFPA 704 Diamond Ratings. Stanford University EHS. [Link]

-

NFPA 704 Marking System. New Environment Inc. [Link]

-

Storage conditions for phosphines for Staudinger ligation. ResearchGate. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. research.uga.edu [research.uga.edu]

- 7. PHENYL PHOSPHINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. hazmatschool.com [hazmatschool.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. students.umw.edu [students.umw.edu]

- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 12. offices.austincc.edu [offices.austincc.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. epa.gov [epa.gov]

The Synthesis, Characterization, and Catalytic Potential of Diallylphenylphosphine: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Tertiary Phosphine Ligand

In the landscape of organometallic chemistry and homogeneous catalysis, the design and synthesis of phosphine ligands are of paramount importance. These ligands play a crucial role in modulating the electronic and steric properties of metal centers, thereby influencing the efficiency, selectivity, and scope of catalytic transformations. This technical guide provides a comprehensive overview of diallylphenylphosphine, a tertiary phosphine bearing both aryl and allyl functionalities. We will delve into its synthesis, spectroscopic characterization, coordination chemistry, and explore its potential applications in catalysis, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile molecule.

Nomenclature and Chemical Identity

Diallylphenylphosphine is systematically known by its IUPAC name, phenyl-bis(prop-2-enyl)phosphane . It is also referred to as phenyldi-2-propenylphosphine.

Table 1: Chemical Identifiers for Diallylphenylphosphine [1]

| Identifier | Value |

| CAS Number | 29949-75-5 |

| Molecular Formula | C₁₂H₁₅P |

| Molecular Weight | 190.22 g/mol |

| InChI Key | NDIFDGDMWAZLDH-UHFFFAOYSA-N |

| Canonical SMILES | C=CCP(CC=C)C1=CC=CC=C1 |

Synthesis of Diallylphenylphosphine

The primary synthetic route to diallylphenylphosphine involves the reaction of a dihalophenylphosphine with an allyl Grignard reagent. This standard method for the formation of phosphorus-carbon bonds offers a reliable and scalable approach.

Synthesis via Grignard Reaction

The most common laboratory synthesis of diallylphenylphosphine utilizes the reaction of dichlorophenylphosphine with allylmagnesium bromide.[2][3] The Grignard reagent, prepared from allyl bromide and magnesium metal in an anhydrous ether solvent, acts as a nucleophile, displacing the chloride ions from the phosphorus center.

Experimental Protocol: Synthesis of Diallylphenylphosphine

This protocol outlines a general procedure for the synthesis of diallylphenylphosphine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as organophosphine compounds are often air-sensitive.

Materials:

-

Dichlorophenylphosphine (C₆H₅PCl₂)

-

Allyl bromide (CH₂=CHCH₂Br)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line apparatus and oven-dried glassware

Procedure:

-

Preparation of Allylmagnesium Bromide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Reaction with Dichlorophenylphosphine: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of dichlorophenylphosphine in anhydrous diethyl ether via the dropping funnel. A white precipitate of magnesium salts will form.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude diallylphenylphosphine can be purified by vacuum distillation.

Caption: Workflow for the synthesis of diallylphenylphosphine via a Grignard reaction.

Spectroscopic Characterization

The structure and purity of diallylphenylphosphine are typically confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

-

³¹P NMR: The ³¹P{¹H} NMR spectrum of diallylphenylphosphine is expected to show a single resonance in the region typical for tertiary phosphines. For tertiary phosphines with alkyl and aryl substituents, the chemical shift generally falls in the range of -60 to -10 ppm.[4] The exact chemical shift is sensitive to the electronic environment of the phosphorus atom.

-

¹H NMR: The ¹H NMR spectrum will exhibit characteristic signals for the phenyl and allyl protons. The phenyl protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The allyl protons will show a more complex pattern with signals for the vinyl (CH=CH₂) and methylene (P-CH₂) groups.

-

¹³C NMR: The ¹³C{¹H} NMR spectrum will show distinct resonances for the carbon atoms of the phenyl and allyl groups. The ipso-carbon of the phenyl ring attached to the phosphorus atom will appear as a doublet due to C-P coupling.

Infrared (IR) Spectroscopy

The IR spectrum of diallylphenylphosphine will display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the phenyl group, as well as the C-H and C=C stretching vibrations of the allyl groups.[5] A key feature to look for is the P-C stretching vibration, which typically appears in the fingerprint region of the spectrum.

Coordination Chemistry and Reactivity

The chemical behavior of diallylphenylphosphine is dictated by the presence of the lone pair of electrons on the phosphorus atom and the reactive allyl groups.

Coordination to Transition Metals

As a tertiary phosphine, diallylphenylphosphine is a good σ-donor and can readily coordinate to a variety of transition metals, acting as a ligand.[6] The coordination chemistry is analogous to that of other tertiary phosphines, where the electronic and steric properties of the ligand influence the stability and reactivity of the resulting metal complex. The presence of the allyl groups offers the potential for η²-coordination of the double bond to the metal center, which can be a key feature in certain catalytic cycles.

A study on the reactivity of the related allyldiphenylphosphine with [Ni(COD)₂] revealed the formation of three-coordinate dinickelacycles where the nickel centers are intermolecularly tethered through adjacent {Ni}-olefin interactions.[7][8] This suggests that diallylphenylphosphine could form similar multinuclear complexes, with the potential for both P-coordination and olefinic π-coordination.

Caption: Potential coordination modes of diallylphenylphosphine to a metal center.

Reactivity of the Allyl Groups

The allyl groups in diallylphenylphosphine are susceptible to a range of chemical transformations. For instance, they can undergo isomerization, as observed in the reaction of allyldiphenylphosphine with a nickel(0) source, where the terminal alkene isomerized to an internal (E)-alkene.[8] This reactivity can be either a desired feature or a potential pathway for ligand degradation in catalytic systems.

Potential Applications in Homogeneous Catalysis

While specific, well-documented applications of diallylphenylphosphine in catalysis are not abundant in the literature, its structural features suggest its potential as a ligand in various transition metal-catalyzed reactions. The combination of a phenyl group and two allyl groups provides a unique steric and electronic environment that could be beneficial in several catalytic processes.

Cross-Coupling Reactions

Phosphine ligands are essential in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings. The electronic nature of the phosphine influences the rate of oxidative addition, a key step in the catalytic cycle. While bulky, electron-rich phosphines are often favored, the specific requirements are substrate-dependent. The electronic properties of diallylphenylphosphine, with its combination of an electron-withdrawing phenyl group and electron-donating allyl groups, could offer a unique balance for certain cross-coupling transformations.

Asymmetric Catalysis

The introduction of chirality into the ligand structure is a cornerstone of asymmetric catalysis. While diallylphenylphosphine itself is achiral, its allyl groups provide handles for further functionalization to create chiral derivatives.[9] For example, asymmetric hydroformylation or hydrogenation could potentially be achieved with chiral metal complexes of modified diallylphenylphosphine ligands. The development of chiral phosphine ligands is a vibrant area of research, and diallylphenylphosphine could serve as a valuable scaffold for the synthesis of new ligand architectures.[10][11][12][13]

Safety and Handling

-

Air Sensitivity: Many tertiary phosphines are susceptible to oxidation in air. It is recommended to handle diallylphenylphosphine under an inert atmosphere.

-

Toxicity: Phosphine compounds can be toxic if inhaled or absorbed through the skin.[14] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16][17]

-

Odor: Tertiary phosphines often have strong, unpleasant odors. Proper ventilation is essential to minimize exposure.

Conclusion

Diallylphenylphosphine is a tertiary phosphine with a unique combination of aryl and allyl substituents. Its synthesis is readily achievable through standard Grignard methodology. While its application in catalysis is not yet widely explored, its structural features suggest potential as a ligand in a variety of transition metal-catalyzed reactions. The presence of reactive allyl groups offers opportunities for further functionalization and the development of novel ligand systems. This guide provides a foundational understanding for researchers interested in exploring the chemistry and catalytic potential of this intriguing molecule. Further investigation into its coordination chemistry and performance in key catalytic transformations is warranted to fully elucidate its utility in the field of organometallic chemistry.

References

-

Dichlorophenylphosphine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Diphosphine ligands. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Fogh, A. A., Belazregue, S., Ashley, A. E., & Chadwick, F. M. (2024). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv.

- Gelest, Inc. (2016, December 6).

- Haskel, A., Keinan, E., & Iron, M. A. (2023). Nickel Complexes of Allyl and Vinyldiphenylphosphine. PubMed.

- Santa Cruz Biotechnology. (n.d.). Phenylphosphine.

- Haskel, A., Keinan, E., & Iron, M. A. (2023). Nickel Complexes of Allyl and Vinyldiphenylphosphine. PubMed Central.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Reactions of Ethynyl(diphenyl)phosphine Oxide.

- McLeod, D. J., Jessen, N. I. N., Nguyen, T. V., et al. (2022).

-

PubChem. (n.d.). Diallylphenylphosphine. Retrieved January 21, 2026, from [Link]

- The Coordination Chemistry and Reactivity of Pd Phosphine 1-Azaallyl Complexes. (n.d.).

- TCI Chemicals. (2025, July 6). SAFETY DATA SHEET Methyl(diphenyl)phosphine Oxide.

- Thermo Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (2015, January 12).

- Zhang, W., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. PubMed Central.

- Zhang, W., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. Semantic Scholar.

- ChemicalBook. (n.d.). Uses and Synthesis of Diphenylphosphine oxide.

- Rassukana, Y., et al. (2025, November 5).

- Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines. (n.d.). PubMed.

- Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl

- NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.

- 31 Phosphorus NMR. (n.d.).

- ResearchGate. (n.d.).

- Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011, February 10).

- SpectraBase. (n.d.). Diphenylphosphine - Optional[31P NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). Diphenylphosphine(829-859-6) IR Spectrum.

- NIST. (n.d.). Phenylphosphine - IR Spectrum.

- South Dakota State University. (n.d.). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes.

- ResearchGate. (n.d.). IR spectrum of [Pd(Hdz)(PPh3)Cl] complex.

- Google Patents. (n.d.). CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride.

- Google Patents. (n.d.). CN103044485A - Method for preparing high-purity phenyl phosphine.

- Google Patents. (n.d.). EP0093418B1 - Process for preparing dichloro-phenyl phosphane.

- MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Ali, M. A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PubMed Central.

- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437.

Sources

- 1. PubChemLite - Diallylphenylphosphine (C12H15P) [pubchemlite.lcsb.uni.lu]

- 2. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 6. uwo.scholaris.ca [uwo.scholaris.ca]

- 7. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. gelest.com [gelest.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Diallylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on diallylphenylphosphine. This document is intended to serve as a detailed resource for researchers and professionals in the fields of organic synthesis, catalysis, and materials science. Diallylphenylphosphine, a trivalent organophosphorus compound, offers a unique combination of electronic and steric properties, making it a versatile ligand in a variety of chemical transformations. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the structure-activity relationships that govern the utility of this fascinating molecule. We will delve into the nuances of its chemical bonding, explore its synthesis and characterization, and examine its applications, not merely as a procedural overview, but with an emphasis on the underlying principles that guide its use in the laboratory.

Molecular Structure and Bonding

Diallylphenylphosphine, with the chemical formula C₁₂H₁₅P, is a tertiary phosphine characterized by the presence of one phenyl and two allyl substituents attached to a central phosphorus atom.[1] This unique combination of aromatic and aliphatic unsaturated moieties imparts a distinct set of properties that are central to its reactivity and function as a ligand in transition metal catalysis.

Three-Dimensional Geometry and Conformation

The bond angles around the phosphorus atom are expected to deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl and allyl groups and the electrostatic repulsion from the lone pair. In analogous triarylphosphines, C-P-C bond angles typically range from 100° to 106°. It is reasonable to assume a similar range for diallylphenylphosphine, with the precise angles being influenced by the conformational arrangement of the flexible allyl groups.

The allyl groups can adopt various conformations due to rotation around the P-C and C-C single bonds. This conformational flexibility is a key feature of diallylphenylphosphine, allowing it to adapt its steric profile to the coordination environment of a metal center.

// Atom positions P [pos="0,0!", label="P"]; C_phenyl1 [pos="-1.5,-0.5!", label="C"]; C_phenyl2 [pos="-2.5,0.3!", label="C"]; C_phenyl3 [pos="-3.5,-0.2!", label="C"]; C_phenyl4 [pos="-3.5,-1.2!", label="C"]; C_phenyl5 [pos="-2.5,-2.0!", label="C"]; C_phenyl6 [pos="-1.5,-1.5!", label="C"];

C_allyl1_1 [pos="1.2,1.0!", label="C"]; C_allyl1_2 [pos="2.2,0.5!", label="C"]; C_allyl1_3 [pos="3.2,1.0!", label="C"];

C_allyl2_1 [pos="1.2,-1.0!", label="C"]; C_allyl2_2 [pos="2.2,-0.5!", label="C"]; C_allyl2_3 [pos="3.2,-1.0!", label="C"];

// Bonds P -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;

P -- C_allyl1_1; C_allyl1_1 -- C_allyl1_2; C_allyl1_2 -- C_allyl1_3 [style=double, color="#34A853"];

P -- C_allyl2_1; C_allyl2_1 -- C_allyl2_2; C_allyl2_2 -- C_allyl2_3 [style=double, color="#34A853"]; }

Caption: Ball-and-stick representation of the diallylphenylphosphine molecule.Electronic Structure and the Nature of the Phosphorus Lone Pair

The electronic properties of diallylphenylphosphine are largely dictated by the nature of the phosphorus lone pair and the electronic influence of the phenyl and allyl substituents. The lone pair of electrons on the phosphorus atom is located in a non-bonding sp³ hybrid orbital and is responsible for the nucleophilic and Lewis basic character of the molecule. This lone pair is readily available for donation to electrophiles, including transition metal centers, forming coordination complexes.

The phenyl group, being an aromatic substituent, can influence the electron density on the phosphorus atom through both inductive and resonance effects. The allyl groups, with their π-systems, can also participate in electronic interactions. The overall electronic nature of the phosphorus center in diallylphenylphosphine is a balance of these effects, making it a moderately electron-rich phosphine. This electronic character is a critical factor in its performance as a ligand in catalysis, as it influences the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination.

Synthesis and Characterization

The synthesis of diallylphenylphosphine is typically achieved through the reaction of a diorganophosphorus halide with an appropriate organometallic reagent. A common and effective method involves the use of a Grignard reagent.

Experimental Protocol: Synthesis of Diallylphenylphosphine

This protocol outlines a general procedure for the laboratory-scale synthesis of diallylphenylphosphine.

Materials:

-

Dichlorophenylphosphine (PhPCl₂)

-

Allyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of allyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dichlorophenylphosphine:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of dichlorophenylphosphine in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel. This reaction is highly exothermic and should be performed with caution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield diallylphenylphosphine as a colorless to pale yellow liquid.

-

start [label="Start", shape=ellipse, fillcolor="#34A853"]; grignard [label="Prepare Allylmagnesium\nBromide"]; reaction [label="React with\nDichlorophenylphosphine"]; workup [label="Aqueous Work-up\nand Extraction"]; purification [label="Drying and\nVacuum Distillation"]; end [label="Diallylphenylphosphine", shape=ellipse, fillcolor="#EA4335"];

start -> grignard; grignard -> reaction; reaction -> workup; workup -> purification; purification -> end; }

Caption: A simplified workflow for the synthesis of diallylphenylphosphine.Spectroscopic Characterization

The identity and purity of diallylphenylphosphine are confirmed using a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Features and Expected Values |

| ³¹P NMR | A single resonance in the range of -15 to -25 ppm is expected for the free phosphine. The precise chemical shift can be influenced by the solvent and concentration. For instance, the related allyldiphenylphosphine exhibits a ³¹P NMR signal at approximately -16.1 ppm.[2] |

| ¹H NMR | Complex multiplets are expected for the phenyl and allyl protons. The vinyl protons of the allyl group typically appear in the region of 5.0-6.0 ppm, while the methylene protons adjacent to the phosphorus will show coupling to the ³¹P nucleus. |

| ¹³C NMR | Resonances for the phenyl and allyl carbons will be observed. The carbons directly bonded to the phosphorus atom will exhibit characteristic coupling constants (¹JPC). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C=C stretching of the allyl groups (around 1640 cm⁻¹), and P-C stretching vibrations are expected. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of diallylphenylphosphine (190.22 g/mol ) should be observed.[1] |

Reactivity and Applications in Catalysis

The utility of diallylphenylphosphine in synthetic chemistry primarily stems from its role as a ligand in transition metal catalysis. The combination of its electronic and steric properties, along with the presence of the reactive allyl groups, makes it a versatile ligand for a range of transformations.

Coordination Chemistry

Diallylphenylphosphine readily coordinates to a variety of transition metals, including palladium, nickel, rhodium, and ruthenium, through its phosphorus lone pair. The resulting metal-phosphine complexes are often the active catalysts in various organic reactions. The allyl groups can also participate in coordination to the metal center, leading to different coordination modes and potentially influencing the catalytic activity. For example, in nickel(0) complexes, diallylphenylphosphine can coordinate through both the phosphorus atom and the C=C double bond of the allyl group. When complexed to nickel, diallylphenylphosphine shows broad resonances in the ³¹P NMR spectrum at 18.8 and -1.7 ppm, indicating a dynamic coordination environment.[2]

Role in Cross-Coupling Reactions

Phosphine ligands are essential components of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. They play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. While specific examples detailing the extensive use of diallylphenylphosphine in these reactions are not as widespread as for more common phosphine ligands, its structural features suggest its potential utility. The moderate electron-donating ability and steric bulk of diallylphenylphosphine can be beneficial in tuning the reactivity of the palladium catalyst for specific substrates.

Pd0 [label="Pd(0)L₂", fillcolor="#4285F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05"]; PdII [label="R¹-Pd(II)-X\nL₂", fillcolor="#4285F4"]; Transmetal [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05"]; PdII_R2 [label="R¹-Pd(II)-R²\nL₂", fillcolor="#4285F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05"]; Product [label="R¹-R²", shape=cds, fillcolor="#34A853"];

Pd0 -> OxAdd [label="R¹-X"]; OxAdd -> PdII; PdII -> Transmetal [label="R²-M"]; Transmetal -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerated\nCatalyst"]; }

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, where 'L' can be diallylphenylphosphine.Application in Olefin Metathesis